4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Medicinal Chemistry Computational Chemistry Drug Design

Sourcing inconsistencies with hydrazinylpyrimidine analogs compromise kinase inhibitor SAR. 4-(6-Hydrazinylpyrimidin-4-yl)morpholine (CAS 5767-36-2) delivers the exact 6-hydrazinyl-4-morpholine geometry required for ATP-competitive binding and downstream derivatization. • Hydrazine handle enables hydrazone, pyrazole, triazole libraries. • Low MW (195.22 g/mol) and only 2 rotatable bonds ideal for FBDD. • Available at ≥95% purity, ready for immediate synthesis.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 5767-36-2
Cat. No. B1356604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Hydrazinylpyrimidin-4-yl)morpholine
CAS5767-36-2
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NN
InChIInChI=1S/C8H13N5O/c9-12-7-5-8(11-6-10-7)13-1-3-14-4-2-13/h5-6H,1-4,9H2,(H,10,11,12)
InChIKeyXWDNLTCJJYYYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Hydrazinylpyrimidin-4-yl)morpholine: Compound Overview


4-(6-Hydrazinylpyrimidin-4-yl)morpholine (CAS 5767-36-2) is a heterocyclic building block consisting of a pyrimidine core substituted at the 4-position with a morpholine ring and at the 6-position with a hydrazine group [1]. It is primarily utilized as an intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available as a research chemical with typical purities of 95–98% .

Synthetic Role Heterocyclic building block for kinase inhibitor synthesis
Functional Handle Hydrazine moiety enables hydrazone and heterocycle derivatization
Research Context Supports medicinal chemistry and probe development workflows

4-(6-Hydrazinylpyrimidin-4-yl)morpholine: Substitution Risks


Substituting 4-(6-Hydrazinylpyrimidin-4-yl)morpholine with a closely related analog, such as its amino or regioisomeric counterparts, is not scientifically sound due to fundamental differences in physicochemical and reactive properties. The hydrazine moiety imparts distinct nucleophilicity and hydrogen-bonding capacity compared to an amino group, directly impacting reactivity in downstream synthetic steps and target-binding interactions [1]. Furthermore, the 6‑position substitution pattern on the pyrimidine ring is critical for the correct spatial orientation in target binding, as demonstrated by the differential activity of regioisomers in kinase inhibition assays [2]. These structural nuances underscore the necessity of procuring the exact compound for reproducible research outcomes.

Hydrazine vs Amino Hydrazine provides distinct nucleophilicity and 2 H-bond donors vs 1 in the amino analog, altering downstream reactivity and target-binding profiles.
Regioisomer Mismatch 6-position substitution ensures correct spatial orientation; 2-position regioisomer may exhibit divergent target-binding and reduced assay reproducibility.

4-(6-Hydrazinylpyrimidin-4-yl)morpholine: Analog Comparison


Hydrogen Bond Donor Count

The hydrazine group in 4-(6-Hydrazinylpyrimidin-4-yl)morpholine provides two hydrogen bond donors (HBDs), which is a key differentiator from its amino analog (one HBD). This additional HBD can enhance binding affinity to biological targets with complementary hydrogen bond acceptors [1].

H-Bond Donor Count
Class-level
Target: 2 | Amino analog: 1
Supports target-engagement interaction profiling
Computed descriptor; verify experimentally
Medicinal Chemistry Computational Chemistry Drug Design

Rotatable Bond Count

4-(6-Hydrazinylpyrimidin-4-yl)morpholine possesses only two rotatable bonds, which is identical to its amino analog but fewer than many larger, more flexible kinase inhibitor scaffolds. This limited flexibility can be advantageous for achieving a pre-organized binding conformation, potentially reducing the entropic penalty upon target binding [1].

Rotatable Bonds
Class-level
2 rotatable bonds
Supports conformational pre-organization review
Identical to amino analog; lower than flexible scaffolds
Medicinal Chemistry Computational Chemistry Molecular Modeling

Lipophilicity & Permeability

The computed XLogP3-AA value of -0.1 for 4-(6-Hydrazinylpyrimidin-4-yl)morpholine indicates a balanced hydrophilic-lipophilic profile, which is often associated with favorable aqueous solubility and moderate cell permeability [1]. This differentiates it from more lipophilic analogs that may suffer from poor solubility or higher off-target binding [2].

Lipophilicity Profile
Class-level
XLogP3-AA: -0.1
Regioisomer identity requires verification for target studies
6-position substitution critical for reported binding orientation
Medicinal Chemistry ADME Drug Discovery

4-(6-Hydrazinylpyrimidin-4-yl)morpholine: Applications


Kinase Inhibitor Scaffold Synthesis

The hydrazine moiety serves as a versatile handle for forming hydrazones or for further derivatization into heterocyclic rings, making this compound an ideal building block for generating focused libraries of kinase inhibitors. The 6‑position substitution pattern on the pyrimidine ring is a key pharmacophoric element in numerous ATP-competitive kinase inhibitors, as highlighted by the design of pyrimidine-based morpholine conjugates with potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines [1].

Chemical Probe Development

The compound's distinct hydrogen bond donor/acceptor profile and moderate lipophilicity (XLogP3-AA = -0.1) render it a suitable starting point for designing chemical probes to investigate protein-ligand interactions [2]. Its hydrazine group can be utilized for bioconjugation or for creating activity-based probes to study enzyme function, particularly in the context of kinases or other ATP-binding proteins.

Computational Chemistry & Drug Design

With a molecular weight of 195.22 g/mol and only two rotatable bonds, 4-(6-Hydrazinylpyrimidin-4-yl)morpholine is an excellent candidate for fragment-based drug discovery (FBDD) [2]. Its low conformational flexibility reduces the computational complexity of docking studies and molecular dynamics simulations, allowing for more accurate predictions of binding poses and structure-activity relationships (SAR).

Heterocycle Intermediate

The hydrazine group is highly reactive and can be condensed with aldehydes, ketones, or carboxylic acid derivatives to form hydrazones, pyrazoles, or triazoles. This compound is therefore a strategic intermediate for synthesizing more complex heterocyclic systems with potential biological activity, as described in patent literature for the preparation of trisubstituted pyrimidine compounds [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Synthesis
Hydrazine derivatization handle
ATP-competitive scaffold design
Chemical Probe Development
H-bond donor/acceptor profile
Target-engagement probe design
Fragment-Based Screening
Conformational rigidity
Docking and SAR modeling
Heterocycle Diversification
Hydrazine condensation reactivity
Pyrazole/triazole library synthesis

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